REACTION_SMILES
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[Cl:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][c:8]([Cl:12])[c:9]2[cH:10][cH:11]1.[NH:13]1[CH2:14][CH2:15][CH:16]([CH2:19][CH2:20][OH:21])[CH2:17][CH2:18]1>>[c:2]1([N:13]2[CH2:14][CH2:15][CH:16]([CH2:19][CH2:20][OH:21])[CH2:17][CH2:18]2)[n:3][c:4]2[cH:5][cH:6][cH:7][c:8]([Cl:12])[c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2c(Cl)cccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCC1CCNCC1
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Name
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Type
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product
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Smiles
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OCCC1CCN(c2ccc3c(Cl)cccc3n2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |